molecular formula C10H13NO2S B13190815 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline

Cat. No.: B13190815
M. Wt: 211.28 g/mol
InChI Key: XUVHLOBQEAKLIL-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is an organic compound with the molecular formula C10H13NO2S It is a derivative of aniline, featuring a methyl group at the second position and a prop-2-ene-1-sulfonyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline typically involves the sulfonylation of 2-methylaniline. One common method is the reaction of 2-methylaniline with prop-2-ene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The aniline moiety can participate in π-π interactions with aromatic residues in proteins, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride: A salt form of the compound with similar properties but enhanced solubility in water.

    This compound sulfate: Another salt form with different solubility and stability characteristics.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a methyl group and a prop-2-ene-1-sulfonyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-methyl-5-prop-2-enylsulfonylaniline

InChI

InChI=1S/C10H13NO2S/c1-3-6-14(12,13)9-5-4-8(2)10(11)7-9/h3-5,7H,1,6,11H2,2H3

InChI Key

XUVHLOBQEAKLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC=C)N

Origin of Product

United States

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